
3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their diverse biological activities such as antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the application of Vilsmeier–Haack reaction . In one study, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized using this method. The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by spectroscopic methods . For instance, a compound similar to the one , “2-[(Z)-[(2-chloro-8-methylquinolin-3-yl)methylidene]amino]guanidine”, has a molecular weight of 261.71018 g/mol and obeys Lipinski’s rule of five without violation .Chemical Reactions Analysis
Quinoline derivatives have been used to construct fused or binary quinoline-cord heterocyclic systems . They have also been used in the synthesis of novel α-aminophosphonates derivatives .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization Techniques : 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one and its derivatives have been synthesized and characterized using various techniques such as FTIR, NMR, HSQC, DEPT-135, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations have also been used to investigate their electronic structure, chemical reactivity, and optical properties (Sarveswari et al., 2015).
Antimicrobial and Antifungal Applications
- Antimicrobial Properties : Compounds synthesized from this compound have been evaluated for their antimicrobial activities against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Aspergillus and Candida (Sarveswari & Vijayakumar, 2016).
Structural Analysis and Drug Development
- Structural Analysis for Drug Development : The analysis of molecular structures and intermolecular interactions of derivatives of this compound provides insights crucial for drug development. The absence of classical hydrogen bonds and the presence of nonclassical C-H...O/N interactions in these compounds are notable (Rizvi et al., 2008).
Pharmacological Potential
- Antioxidant and Anti-Diabetic Agents : Novel chloroquinoline derivatives synthesized from this compound were evaluated for their antioxidant activities and potential as anti-diabetic agents. These studies included assessments of chemical reactivity, CT-DNA binding, molecular docking, and pharmacological properties (Murugavel et al., 2017).
Antileishmanial and Antibacterial Screening
- Antileishmanial and Antibacterial Activities : Heterocyclic chalcones derived from this compound demonstrated significant antileishmanial and antibacterial activities, highlighting their potential in addressing infectious diseases (Rizvi et al., 2010).
Industrial Applications
- Lubricating Grease Antioxidants : Derivatives of this compound have been explored for their effectiveness as antioxidants in lubricating greases, indicating a potential application in industrial settings (Hussein et al., 2016).
Mechanism of Action
The mechanism of action of quinoline derivatives is diverse and depends on their specific structures and targets. They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXEFUUCNCHAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
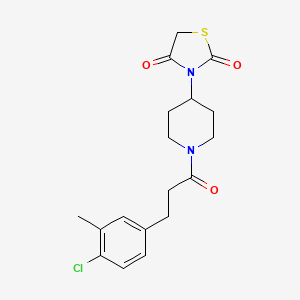
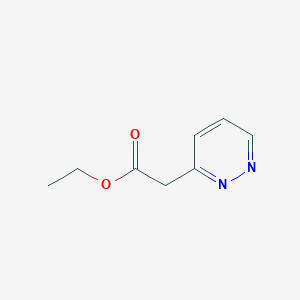

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)
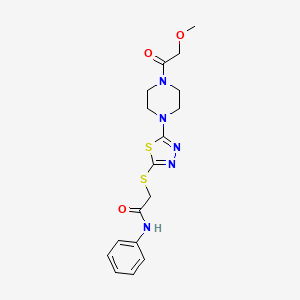
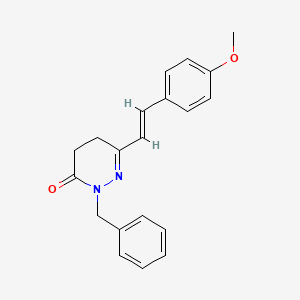
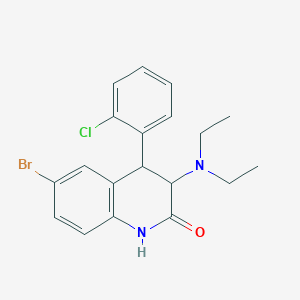

![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)

